molecular formula C7H7BrFN B1276728 4-Bromo-2-fluoro-5-methylaniline CAS No. 418762-26-2

4-Bromo-2-fluoro-5-methylaniline

Cat. No.: B1276728
CAS No.: 418762-26-2
M. Wt: 204.04 g/mol
InChI Key: NBRIVALIHOZFTH-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-methylaniline is an organic compound with the molecular formula C7H7BrFN. It is a derivative of aniline, featuring bromine, fluorine, and methyl substituents on the benzene ring. This compound is of significant interest in various fields due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-fluoro-5-methylaniline can be synthesized through multiple synthetic routes. One common method involves the bromination and fluorination of 2-methylaniline. The process typically includes:

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluoro-5-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include various substituted anilines.

    Cross-Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

4-Bromo-2-fluoro-5-methylaniline is utilized in several scientific research applications:

Comparison with Similar Compounds

  • 5-Bromo-4-fluoro-2-methylaniline
  • 4-Bromo-2,5-difluoroaniline
  • 2-Bromo-3-fluoroaniline

Uniqueness: 4-Bromo-2-fluoro-5-methylaniline is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in synthetic chemistry and various research applications .

Properties

IUPAC Name

4-bromo-2-fluoro-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRIVALIHOZFTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426940
Record name 4-Bromo-2-fluoro-5-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418762-26-2
Record name 4-Bromo-2-fluoro-5-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a slurry of 2-fluoro-5-metylaniline (6.75 g, 54 mmol) and CaCO3 (10 g, 100 mmol) in CH2Cl2 (1 L) and MeOH (400 mL) was added a solution of Benzyltrimethylammonium tribromide (22.3 g, 57 mmol) in CH2Cl2 (180 mL) and MeOH (70 mL). The solution was added dropwise and the mixture was stirred over night. The solution was a light orange/tan color. The mixture was filtered and the solvent was removed under reduced pressure. The resulting slurry was diluted with H2O (100 mL) and extracted with Et2O (3×200 mL). The mixture was purified by flash column chromatography (Hex:Et2O 2:1 to Et2O) to provide (9 g, 69.5% yield) the product as a white solid. 1H-NMR (DMSO-d6) δ 7.23 (d, J=10.8 Hz, 1H), 6.74 (d, J=10.8 Hz, 1H), 5.27 (s, 2H), 2.20 (s, 3H).
Quantity
6.75 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
69.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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